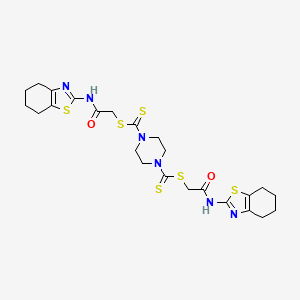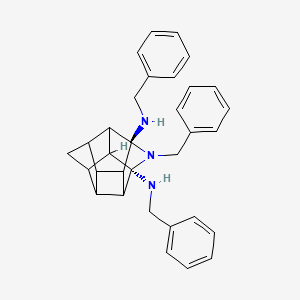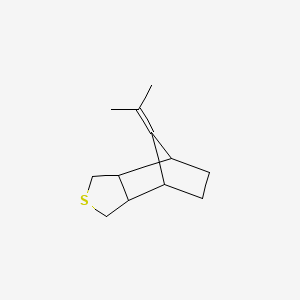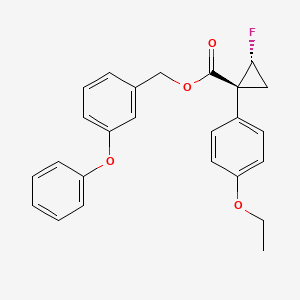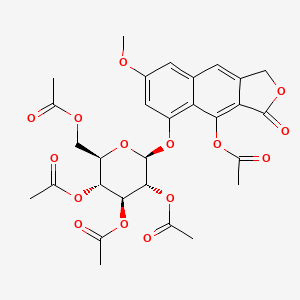
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- is a complex organic compound with a unique structure that combines naphthalene, furan, and glucopyranosyl moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the furan ring and subsequent functionalization with acetyloxy, methoxy, and glucopyranosyl groups. Common reagents used in these steps include acetic anhydride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency.
化学反応の分析
Types of Reactions
Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, Naphtho(2,3-c)furan-1(3H)-one derivatives have shown potential as bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in drug discovery and development.
Medicine
In medicine, the compound’s derivatives are investigated for their therapeutic potential. Research focuses on understanding their mechanisms of action and optimizing their efficacy and safety profiles.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of Naphtho(2,3-c)furan-1(3H)-one derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other naphtho-furan derivatives and glucopyranosyl-containing molecules. Examples include:
- Naphtho(2,3-c)furan-1(3H)-one derivatives with different substituents.
- Glucopyranosyl derivatives with varying aglycone moieties.
Uniqueness
What sets Naphtho(2,3-c)furan-1(3H)-one, 9-(acetyloxy)-6-methoxy-8-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- apart is its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
86160-72-7 |
|---|---|
分子式 |
C29H30O15 |
分子量 |
618.5 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(9-acetyloxy-6-methoxy-1-oxo-3H-benzo[f][2]benzofuran-8-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H30O15/c1-12(30)37-11-21-24(39-13(2)31)26(41-15(4)33)27(42-16(5)34)29(44-21)43-20-9-19(36-6)8-17-7-18-10-38-28(35)23(18)25(22(17)20)40-14(3)32/h7-9,21,24,26-27,29H,10-11H2,1-6H3/t21-,24-,26+,27-,29-/m1/s1 |
InChIキー |
LSZMYYAZXKHJAG-PIQHLTMMSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3C(=CC(=C2)OC)C=C4COC(=O)C4=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C3C(=CC(=C2)OC)C=C4COC(=O)C4=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



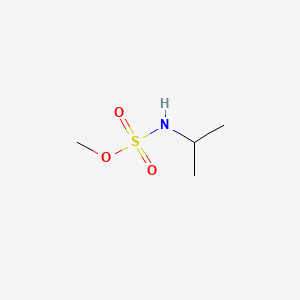
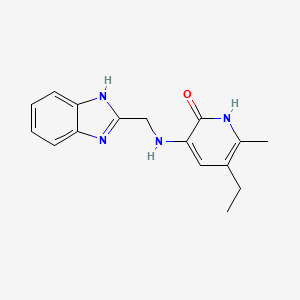
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)




